4-(4-Chlorophenyl)-2-pyrrolidinone

Catalog No.
S1551567
CAS No.
22518-27-0
M.F
C10H10ClNO
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chlorophenyl)-2-pyrrolidinone

CAS Number

22518-27-0

Product Name

4-(4-Chlorophenyl)-2-pyrrolidinone

IUPAC Name

4-(4-chlorophenyl)pyrrolidin-2-one

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)

InChI Key

OVRPDYOZYMCTAK-UHFFFAOYSA-N

SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Cl

Synonyms

2-Pyrrolidinone, 4-(p-chlorophenyl)- (8CI); (±)-Baclofen Lactam; 4-(4-Chlorophenyl)-2-pyrrolidinone; (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Cl
  • Relationship to Baclofen

    4-CPP shares structural similarities with baclofen, a medication used to treat muscle spasticity. Baclofen acts on GABA (gamma-aminobutyric acid) receptors in the central nervous system. 4-CPP might be investigated for similar properties, though more research is needed. [Source: LGC Standards, (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one (Baclofen Lactam) ]

  • Potential for Further Study

4-(4-Chlorophenyl)-2-pyrrolidinone, with the chemical formula C10_{10}H10_{10}ClNO and CAS number 22518-27-0, is an organic compound that features a pyrrolidinone ring substituted with a 4-chlorophenyl group. This compound is structurally related to various pharmaceuticals and is primarily known as an impurity in the synthesis of Baclofen, a muscle relaxant. Its molecular weight is approximately 195.65 g/mol, and it is characterized by its potential biological activities and applications in medicinal chemistry.

, notably:

  • Synthesis of Derivatives: It serves as a precursor for synthesizing various derivatives, including 5-methoxylated 3-pyrrolin-2-ones, which are relevant in the development of agrochemicals and pharmaceuticals.
  • Reactions with Amines: The compound can undergo nucleophilic substitution reactions with amines to form N-substituted derivatives, which may exhibit varying biological activities.

This compound exhibits significant biological activity, particularly in relation to its structural similarity to gamma-aminobutyric acid (GABA) derivatives. Notably:

  • GABAergic Activity: It acts as an intermediate in synthesizing GABAergic drugs, including Baclofen and other receptor agonists. Its stereochemistry is crucial for the pharmacological effect of these drugs .
  • Potential Antagonist Properties: Research indicates that derivatives of this compound may function as selective antagonists for the α1A adrenergic receptor, suggesting potential applications in treating cardiovascular conditions .

The synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone can be achieved through various methods:

  • Chlorination of Phenol: The precursor, 4-chlorophenol, can be synthesized via chlorination of phenol in polar solvents, which leads to the formation of the chlorinated aromatic ring.
  • Cyclization Reactions: Subsequent cyclization with appropriate amines can yield the pyrrolidinone structure.
  • Facile Synthesis Techniques: Recent studies have reported efficient synthetic routes involving stepwise annulation processes that create complex structures with high stereochemical purity .

4-(4-Chlorophenyl)-2-pyrrolidinone has several applications:

  • Pharmaceutical Industry: It is primarily used as an intermediate in the synthesis of GABAergic drugs and other pharmaceuticals .
  • Polymer Science: Derivatives are utilized in developing polyimides with enhanced thermal stability and mechanical properties, suitable for applications like fluorescent films.
  • Research Tool: Its unique structural features make it a valuable compound for studying receptor interactions and drug design.

Studies on interaction profiles indicate that 4-(4-Chlorophenyl)-2-pyrrolidinone interacts with several biological targets:

  • GABA Receptors: The compound's derivatives have been shown to interact with GABA receptors, influencing their activity and providing insights into neuropharmacology .
  • Adrenergic Receptors: Investigations into its role as an antagonist at adrenergic receptors highlight its potential therapeutic applications in managing hypertension and other cardiovascular disorders .

Several compounds share structural similarities with 4-(4-Chlorophenyl)-2-pyrrolidinone. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(3-(4-Chlorophenyl)pyrrolidin-3-yl)ethanol52423-70-80.75
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride1092108-79-60.78
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride2048273-77-20.83
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride2044705-27-10.77

Uniqueness

What sets 4-(4-Chlorophenyl)-2-pyrrolidinone apart from these similar compounds is its specific interaction profile with GABA receptors and its role as a key intermediate in synthesizing clinically relevant drugs like Baclofen. Its unique chlorinated phenyl group contributes to its distinct pharmacological properties and potential therapeutic applications.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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